

A Comparative Analysis of Experimental and Theoretical Magnetic Moments of GdNi₅

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Compound of Interest

Compound Name: Gadolinium--nickel (1/5)

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This guide provides a comprehensive comparison of the experimentally determined and theoretically calculated magnetic moments of the intermetallic compound Gadolinium Pentanickel (GdNi₅). This information is crucial for researchers in materials science and condensed matter physics, offering insights into the magnetic properties of rare-earth compounds.

Data Presentation

The magnetic moment of GdNi₅ has been investigated through both experimental measurements and theoretical calculations, yielding values that are in general agreement, yet with notable differences that highlight the complexities of magnetism in this material.

Parameter	Experimental Value (μB/f.u.)	Theoretical Value (μB/f.u.)
Saturation Magnetic Moment	6.2[1]	~7.0 (for free Gd ³⁺ ion)[1]
Effective Paramagnetic Moment	7.94	Not directly calculated

Note: μB/f.u. stands for Bohr magnetons per formula unit. The theoretical value for the free Gd³⁺ ion is often used as a reference point.

Experimental Protocols

The experimental determination of the magnetic moment of GdNi_5 typically involves the use of sensitive magnetometers. The most common techniques are Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry.

Vibrating Sample Magnetometry (VSM)

VSM is a widely used technique for characterizing the magnetic properties of materials.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Methodology:

- **Sample Preparation:** A small, well-defined sample of polycrystalline or single-crystal GdNi_5 is prepared. The mass and dimensions of the sample are precisely measured.
- **Mounting:** The sample is mounted on a sample holder at the end of a vibrating rod.
- **Measurement:** The sample is placed within a uniform magnetic field, typically generated by an electromagnet. The sample is then made to vibrate sinusoidally.
- **Detection:** The vibration of the magnetic sample induces an electromotive force (voltage) in a set of pick-up coils located near the sample. This induced voltage is proportional to the magnetic moment of the sample.
- **Data Acquisition:** The induced voltage is measured as a function of the applied magnetic field at a constant temperature (M-H curve) or as a function of temperature at a constant applied field (M-T curve).
- **Analysis:** The saturation magnetic moment is determined from the M-H curve by extrapolating the high-field magnetization to zero field. The effective magnetic moment can be derived from the M-T curve in the paramagnetic region by fitting the data to the Curie-Weiss law.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive technique capable of measuring very small magnetic moments.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Methodology:

- **Sample Preparation:** Similar to VSM, a small, accurately weighed sample of GdNi₅ is prepared.
- **Mounting:** The sample is placed in a sample holder, which is then moved through a set of superconducting detection coils.
- **Superconducting Coils:** The detection coils are part of a closed superconducting loop coupled to the SQUID.
- **Detection:** As the magnetic sample moves through the coils, it causes a change in the magnetic flux through the coils. This change in flux induces a persistent current in the superconducting loop.
- **SQUID Sensor:** The SQUID acts as a highly sensitive magnetic flux-to-voltage converter, and the change in current in the detection loop is measured by the SQUID.
- **Data Acquisition and Analysis:** Similar to VSM, M-H and M-T curves are recorded to determine the saturation and effective magnetic moments.

Theoretical Calculations

The theoretical magnetic moment of GdNi₅ is typically calculated using first-principles electronic structure methods, primarily Density Functional Theory (DFT) and the Korringa-Kohn-Rostoker Coherent Potential Approximation (KKR-CPA).

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Methodology:

- **Crystal Structure:** The calculation begins with the experimentally determined crystal structure of GdNi_5 (hexagonal CaCu_5 -type structure).
- **Exchange-Correlation Functional:** A choice is made for the exchange-correlation functional, which approximates the complex many-electron interactions. Common choices include the Generalized Gradient Approximation (GGA) or the Local Density Approximation (LDA).
- **Self-Consistent Field (SCF) Calculation:** The Kohn-Sham equations are solved iteratively until a self-consistent solution for the electron density and effective potential is reached.
- **Magnetic Moment Calculation:** Once the self-consistent electron density is obtained, the spin and orbital magnetic moments of each atom (Gd and Ni) are calculated. The total magnetic moment per formula unit is then determined by summing the moments of the constituent atoms, taking into account their relative orientations. The calculations show that the small magnetic moments of the Ni atoms are aligned antiparallel to the much larger moment of the Gd atom.

Korringa-Kohn-Rostoker Coherent Potential Approximation (KKR-CPA)

The KKR-CPA method is particularly well-suited for studying disordered alloys, but it can also be applied to ordered compounds.^{[15][16][17][18][19]} It is a Green's function-based method.

Methodology:

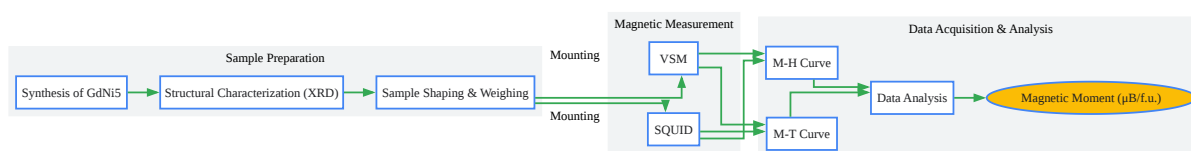
- **Muffin-Tin Potential:** The crystal potential is approximated by a muffin-tin potential, where it is spherically symmetric within non-overlapping spheres centered on each atom and constant in the interstitial region.
- **Multiple Scattering Theory:** The electronic structure is described in terms of multiple scattering of electrons by the atomic potentials.
- **Green's Function:** The Green's function of the system is calculated, which contains information about the electronic structure.
- **Coherent Potential Approximation (for disordered systems):** In the case of alloys or defects, the CPA is used to replace the disordered collection of atoms with an ordered effective

medium.

- Magnetic Moment Calculation: From the calculated electronic structure and density of states, the spin-polarized charge densities are determined, from which the atomic and total magnetic moments are calculated.

Visualizations

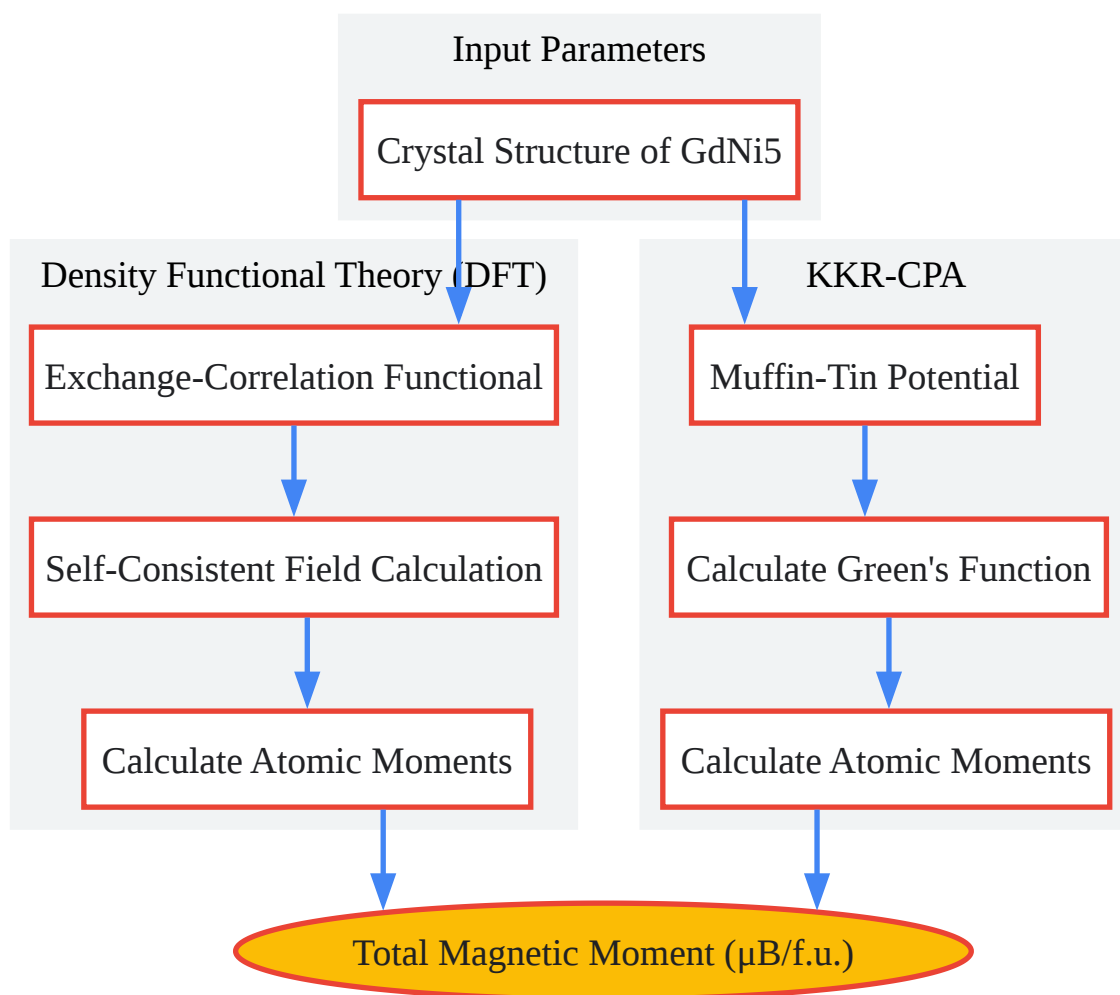
Experimental Workflow for Magnetic Moment Determination



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Caption: Experimental workflow for determining the magnetic moment of GdNi₅.

Logical Relationship of Theoretical Magnetic Moment Calculation



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Caption: Logical workflow for theoretical magnetic moment calculations of GdNi₅.

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